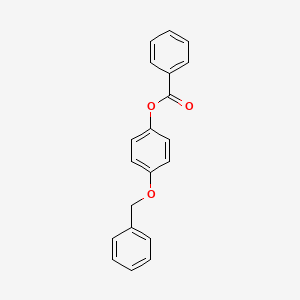
4-(Benzyloxy)phenyl benzoate
Cat. No. B8816826
Key on ui cas rn:
2444-21-5
M. Wt: 304.3 g/mol
InChI Key: HUGHGOGHBVKYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05872137
Procedure details


A reaction vessel was charged with 25.5 g of hydroquinone monobenzyl ether, 17.9 g of benzoyl chloride, 0.50 g of tetrabutylammonium bromide and 100 ml of toluene, to which 78.6 g of 10% potassium hydroxide solution was slowly added dropwise, while stirring under ice cooling. After 24 hours, the reaction mixture was made weakly acidic by the addition of 20% hydrochloric acid, and the deposited crystals were collected by filtration. The crystals thus obtained were successively washed with 10% hydrochloric acid and water, and dried, which afforded 38 g of 4-benzyloxyphenyl benzoate (98% yield).
Name
hydroquinone monobenzyl ether
Quantity
25.5 g
Type
reactant
Reaction Step One






Yield
98%
Identifiers


|
REACTION_CXSMILES
|
C1(C(C2[C:14]([CH2:15][O:16][CH2:17][C:18]3[C:23](C4C(=CC=C(O)C=4)O)=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:13][CH:12]=[CH:11][CH:10]=2)=CC(=CC=1)O)O.[C:32](Cl)(=[O:39])[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[OH-:41].[K+].Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[C:32]([O:39][C:12]1[CH:11]=[CH:10][C:15]([O:16][CH2:17][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)=[CH:14][CH:13]=1)(=[O:41])[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
hydroquinone monobenzyl ether
|
|
Quantity
|
25.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(O)C(=CC(O)=CC1)C1=CC=CC=C1COCC1=CC=CC=C1C=1C(O)=CC=C(C1)O
|
|
Name
|
|
|
Quantity
|
17.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
78.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring under ice cooling
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added dropwise
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the deposited crystals were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals thus obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
were successively washed with 10% hydrochloric acid and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)OCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 202.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
